molecular formula C19H19NO5S B2990495 methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate CAS No. 2034611-27-1

methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate

Cat. No.: B2990495
CAS No.: 2034611-27-1
M. Wt: 373.42
InChI Key: NDSUWXGPRWFLCX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.42. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

Compounds with benzofuran components, such as "Propyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate" and "Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate," have been studied for their crystal structures, which are stabilized by aromatic π–π interactions and intermolecular C—H⋯π interactions. These studies are crucial in understanding the molecular packing, stability, and potential reactivity of benzofuran derivatives Hong Dae Choi, Pil Ja Seo, Byeng Wha Son, Uk Lee, 2009 Hong Dae Choi, Pil Ja Seo, Byeng Wha Son, Uk Lee, 2008.

Synthesis and Chemical Reactions

The synthesis and reactivity of benzofuran derivatives have been explored, demonstrating methods for introducing various functional groups, which can be pivotal in drug development and materials science. For example, "Radical Addition Cascade Cyclization of 1,6-Enynes with DMSO To Access Methylsulfonylated and Carbonylated Benzofurans" showcases a mild and direct method for constructing benzofurans with dual functional groups, highlighting the versatility of these compounds in synthetic organic chemistry Jie Zhang, Shijing Cheng, Zhiqiang Cai, Ping Liu, P. Sun, 2018.

Crystal Engineering and Material Science

"Methyl 2-(carbazol-9-yl)benzoate" is an example of using high pressure to induce a phase transition in a high-Z′ structure. This research demonstrates the potential of benzofuran derivatives in crystal engineering and materials science, where the control over molecular conformation and packing can lead to materials with novel properties Russell D. L. Johnstone, M. Ieva, A. Lennie, H. Mcnab, E. Pidcock, J. Warren, S. Parsons, 2010.

Mechanism of Action

Target of Action

Similar compounds, such as the benzofuran derivatives 5-apb and 6-apb, are known to interact withmonoamine transporters and 5-HT receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.

Mode of Action

It can be inferred from similar compounds that it may act as asubstrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . This means that the compound may bind to these transporters and induce the release of neurotransmitters, thereby influencing neural signaling.

Biochemical Pathways

Given its potential interaction with monoamine transporters, it can be inferred that it may influence themonoaminergic pathways , particularly those involving dopamine, norepinephrine, and serotonin . These pathways play key roles in various physiological processes, including mood regulation, reward, and cognition.

Result of Action

Similar benzofuran derivatives have been found to inducedose-related elevations in extracellular dopamine and serotonin in the brain , suggesting that this compound may have similar effects . These effects could potentially lead to changes in mood, cognition, and behavior.

Properties

IUPAC Name

methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-13(11-16-12-15-5-3-4-6-18(15)25-16)20-26(22,23)17-9-7-14(8-10-17)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUWXGPRWFLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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